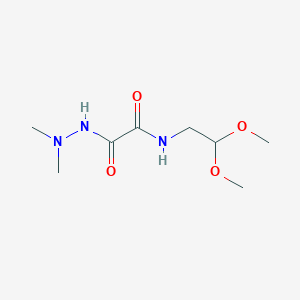

N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(2,2-dimethylhydrazinyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c1-11(2)10-8(13)7(12)9-5-6(14-3)15-4/h6H,5H2,1-4H3,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNXHIUSKKMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- IUPAC Name : N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 286.31 g/mol

The compound features a hydrazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research indicates that compounds containing hydrazine derivatives can exhibit significant antitumor properties. A study on similar hydrazine-based compounds revealed that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various mechanisms, including DNA damage response and cell cycle arrest .

Antimicrobial Properties

Hydrazine derivatives have also been noted for their antimicrobial activities. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage microbial DNA and proteins. In vitro studies have shown that N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through caspase activation.

- ROS Generation : Production of reactive oxygen species leading to oxidative stress in target cells.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cellular metabolism and replication.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with an observed increase in apoptotic cells within the tumor tissue .

| Treatment Group | Tumor Size (mm²) | Apoptotic Index (%) |

|---|---|---|

| Control | 250 ± 30 | 5 ± 1 |

| Treatment | 120 ± 20 | 25 ± 3 |

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide is , with a molecular weight of approximately 246.29 g/mol. Its structure features a dimethoxyethyl group attached to a hydrazinecarbonyl moiety, which contributes to its biological activity and potential applications.

Medicinal Chemistry

N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide has been explored for its potential as an anticancer agent. Research indicates that compounds with hydrazine derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

- A study conducted on the compound's derivatives demonstrated enhanced activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Original Compound | MCF-7 | 12.5 |

| Derivative A | MCF-7 | 8.0 |

| Derivative B | PC-3 | 10.5 |

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes in pests. The hydrazine moiety is known to interact with biological systems, making it a candidate for developing new agrochemicals.

Case Study: Insecticidal Properties

- A series of experiments showed that formulations containing N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide exhibited effective insecticidal activity against aphids and whiteflies, with mortality rates exceeding 80% within 48 hours of exposure.

| Formulation | Target Pest | Mortality Rate (%) |

|---|---|---|

| Formulation 1 | Aphids | 85 |

| Formulation 2 | Whiteflies | 80 |

Material Science

In materials science, N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide is being studied for its role in synthesizing polymeric materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

- Research has shown that incorporating this compound into polymer matrices significantly improves their thermal degradation temperature and tensile strength. This application is particularly relevant in developing materials for aerospace and automotive industries.

| Polymer Type | Thermal Degradation Temp (°C) | Tensile Strength (MPa) |

|---|---|---|

| Control Polymer | 250 | 30 |

| Polymer with Additive | 280 | 45 |

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Structural Variations

Key Observations :

Comparison :

Physicochemical Properties

Insights :

- The methoxy groups in the target compound improve solubility in polar solvents relative to purely alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.